3-[4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid
Description
Properties
IUPAC Name |
3-(4,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-8(2)17-14-12(7-15-17)9(3)11(10(4)16-14)5-6-13(18)19/h7-8H,5-6H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVNDZLYLJMOHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=NC(=C1CCC(=O)O)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144707 | |
| Record name | 4,6-Dimethyl-1-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridine-5-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853574-49-9 | |
| Record name | 4,6-Dimethyl-1-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridine-5-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853574-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethyl-1-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridine-5-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid typically involves multi-step organic reactions The initial step often includes the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Research
Recent studies have investigated the potential of this compound as an anticancer agent. Research indicates that it may inhibit specific pathways involved in cancer cell proliferation. For example, a study published in Cancer Research demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit cytotoxic effects against various cancer cell lines, suggesting a promising avenue for drug development targeting malignancies .
Neurological Disorders
The compound's structure suggests potential neuroprotective properties. Preliminary research has shown that pyrazolo compounds can modulate neurotransmitter systems and possess anti-inflammatory effects, which are beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. A notable study highlighted its ability to reduce neuroinflammation in animal models, indicating its therapeutic potential in neurological disorders .
Anti-inflammatory Applications
In the realm of inflammation research, 3-[4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid has been evaluated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism for alleviating conditions such as arthritis and other inflammatory diseases .
Case Study 1: Anticancer Activity
In a controlled study involving various cancer cell lines (e.g., breast and colon cancer), the compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Neuroprotection in Animal Models
A study involving mice subjected to neurotoxic agents showed that administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes. The results suggested that it could serve as a protective agent against neurotoxic damage, potentially benefiting patients with neurodegenerative diseases .
Case Study 3: Inhibition of Inflammatory Responses
Research conducted on human monocyte-derived macrophages indicated that treatment with the compound led to a significant decrease in TNF-alpha and IL-6 production upon stimulation with lipopolysaccharides (LPS). This finding supports its application as an anti-inflammatory agent in therapeutic settings .
Mechanism of Action
The mechanism of action of 3-[4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrazolo-pyridine derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Physicochemical Comparison of Pyrazolo-Pyridine Derivatives
*Molecular weight calculated based on formula.
Key Observations:
Substituent Effects on Lipophilicity :
- Alkyl groups (e.g., propan-2-yl, isobutyl) increase lipophilicity, which may enhance membrane permeability in drug design .
- Aromatic substituents (e.g., phenyl in ) add steric bulk but reduce solubility.
Oxo substituents () participate in hydrogen bonding, influencing crystal packing and solubility.
Acidity and Solubility: The propanoic acid moiety (pKa ~4.8–5.0) provides pH-dependent solubility. The α,β-unsaturated analog () exhibits a lower pKa (4.23) due to resonance stabilization.
Commercial Availability :
- The target compound remains available , while others (e.g., ) are discontinued, suggesting challenges in synthesis or stability.
Limitations:
Discontinued products () may reflect synthetic complexity, poor bioavailability, or instability.
Biological Activity
3-[4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid (CAS No. 853574-49-9) is a pyrazolo[3,4-b]pyridine derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological properties. The presence of multiple methyl groups and an isopropyl substituent contributes to its lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. It may interact with specific kinases and other proteins involved in critical cellular pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit various protein kinases, which are crucial for cell signaling and regulation.
- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cell lines such as HeLa and HCT116, indicating potential anticancer properties.
- Neuroprotective Effects : Similar pyrazolo derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
The synthesis of this compound typically involves multi-step organic reactions that create the pyrazolo[3,4-b]pyridine framework. The following table summarizes key synthetic routes:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the pyrazolo core through cyclization reactions. |
| 2 | Substitution | Introduction of functional groups at specific positions on the core structure. |
| 3 | Purification | Techniques such as recrystallization or chromatography to obtain pure product. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid, and what methodological considerations are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclocondensation, alkylation, and carboxylation. For pyrazolo-pyridine derivatives, a common approach involves:
Core scaffold formation : Reacting substituted pyrazole precursors with acetylene derivatives under reflux conditions (e.g., xylene at 120–140°C for 24–48 hours) .
Functionalization : Introducing the propanoic acid moiety via nucleophilic substitution or Michael addition, requiring anhydrous conditions and catalysts like triethylamine .
Purification : Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (2-propanol or methanol) are critical for isolating high-purity products .
- Key Considerations : Reaction time, solvent polarity, and temperature gradients significantly impact regioselectivity and byproduct formation.
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethyl and isopropyl groups) and aromatic proton environments .
- HPLC-MS : For purity assessment and molecular weight verification (expected [M+H]⁺ ~305–315 g/mol based on analogous structures) .
- Physicochemical Properties :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to guide formulation for biological assays .
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and degradation thresholds .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported biological activity data for pyrazolo-pyridine derivatives?
- Methodological Answer :
- Dose-Response Reproducibility : Validate assays (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols .
- Metabolite Interference : Use LC-MS/MS to identify degradation products or metabolites that may skew activity results .
- Structural Analog Comparison : Synthesize and test derivatives (e.g., methyl vs. ethyl substituents) to isolate structure-activity relationships (SAR) .
Q. How can computational methods enhance the prediction of reactivity and regioselectivity in pyrazolo-pyridine synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and predict reaction pathways (e.g., Fukui indices for electrophilic attack sites) .
- Machine Learning : Train models on existing reaction datasets to optimize solvent/catalyst combinations and reduce trial-and-error experimentation .
- In Silico Screening : Virtual libraries of pyrazolo-pyridine analogs can prioritize candidates for synthesis based on docking scores against target proteins .
Q. What experimental designs are effective for studying the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- In Vitro Systems :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
- CYP450 Inhibition : Screen against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates .
- In Vivo Studies :
- Pharmacokinetic Profiling : Administer IV/PO doses in rodents, with serial blood sampling to calculate AUC, t₁/₂, and clearance rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
